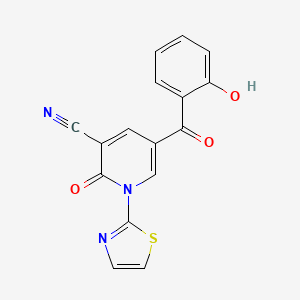

5-(2-Hydroxy-benzoyl)-2-oxo-1-thiazol-2-yl-1,2-dihydro-pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

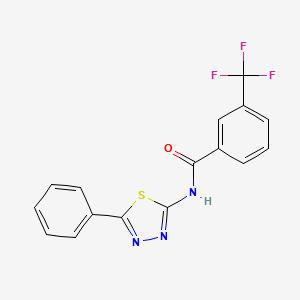

The compound is a complex organic molecule with multiple functional groups, including a hydroxybenzoyl group, a thiazole ring, and a pyridine ring. These functional groups could potentially confer a variety of chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to a pyridine ring (a six-membered ring containing nitrogen) via a carbonyl group. Additionally, a hydroxybenzoyl group is likely attached to the thiazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For instance, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups like the hydroxybenzoyl group could impact its solubility in different solvents .Applications De Recherche Scientifique

DNA Binding Properties

This compound and its metal complexes have been found to bind to DNA via an intercalation binding mode . This property is significant because DNA is the primary intracellular target of anticancer drugs. The intercalation between small molecules and DNA can cause DNA damages in cancer cells, blocking the division of cancer cells and resulting in cell death .

Fluorescence Studies

The ligand and its Zn (II) complex exhibit green and blue fluorescence under UV light . This property can be used in various applications such as bioimaging and sensing.

Antioxidant Activity

The compound and its metal complexes have been found to possess potent antioxidant activity . They are even better than some standard antioxidants like vitamin C and mannitol . This makes them potential candidates for the development of new antioxidant drugs.

Anticancer Activity

Due to their DNA binding properties and antioxidant activity, these compounds have potential anticancer activity . They can cause DNA damages in cancer cells, blocking the division of cancer cells and resulting in cell death .

Metal Complexes

The compound forms complexes with copper (II), zinc (II), and nickel (II) . These metal complexes have been found to be more effective than their ligands in terms of DNA binding and antioxidant activity .

Genotoxic Activity

The compound and its copper complexes were analyzed in terms of their genotoxic activity against model tumour (HeLa and Caco-2) and normal (LLC-PK1) cell lines . This suggests potential applications in cancer therapy.

Orientations Futures

Mécanisme D'action

Target of Action

The compound, also known as Sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC), primarily targets the intestinal mucosa to enhance the permeation of proteins and peptides . It is a well-studied chemical used to improve oral bioavailability and patient compliance .

Mode of Action

SNAC works by increasing the local pH, which protects proteins and peptides against proteolytic degradation and facilitates their absorption across the gastric epithelium . This mode of action is crucial for the delivery of proteins and peptides via an oral route, which otherwise poses numerous challenges due to the hostile environment of the gastrointestinal tract .

Result of Action

The primary result of SNAC’s action is the enhanced oral bioavailability of proteins and peptides . This is achieved by protecting these macromolecules from degradation in the stomach and facilitating their absorption across the gastric epithelium . This leads to improved patient compliance due to the ease of oral administration .

Action Environment

The action of SNAC is influenced by the environment of the gastrointestinal tract. The compound increases the local pH, protecting proteins and peptides from the highly acidic pH in the stomach . .

Propriétés

IUPAC Name |

5-(2-hydroxybenzoyl)-2-oxo-1-(1,3-thiazol-2-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3S/c17-8-10-7-11(14(21)12-3-1-2-4-13(12)20)9-19(15(10)22)16-18-5-6-23-16/h1-7,9,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTRCKXDSNNHLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN(C(=O)C(=C2)C#N)C3=NC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3020409.png)

![1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B3020411.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3020412.png)

![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)

![1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B3020419.png)

![1-(4-Chlorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3020420.png)

![3-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B3020421.png)

![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)